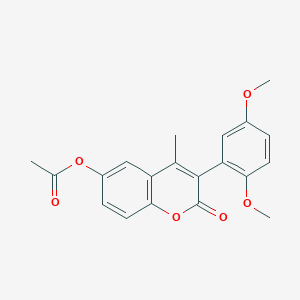

![molecular formula C13H12F3NO2 B2376960 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide CAS No. 158074-65-8](/img/structure/B2376960.png)

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoroacetamide is a type of acetamide in which all three hydrogens of the methyl group have been replaced by fluorines . It has a molecular weight of 113.0386 .

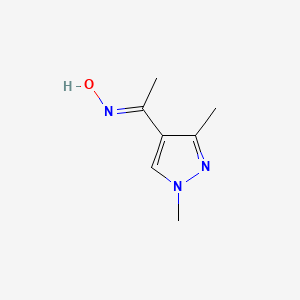

Molecular Structure Analysis

The molecular structure of trifluoroacetamide consists of a carbonyl group (C=O) attached to a nitrogen atom (N), with the carbon also bonded to a trifluoromethyl group (CF3) . The specific structure of “2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide” would include additional groups attached to the nitrogen and the phenyl ring, but without more information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis

Trifluoroacetamide has a molecular weight of 113.0386 . The physical and chemical properties of “2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide” would depend on the specific groups attached to the nitrogen and the phenyl ring.Scientific Research Applications

Fluorinating Agent : Perfluoro-[N-(4-pyridyl)acetamide], a compound similar to 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide, has been identified as a site-selective electrophilic fluorinating agent. This fluorinating agent is used to introduce fluorine atoms into organic molecules, significantly impacting the physical, chemical, and biological properties of these molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Trace Organic Analysis : Aminoacetamide electrophore reagent, which is structurally related to 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide, has been synthesized and found useful in the area of trace organic analysis. This reagent is used for the coupling of small, organic analytes that contain a keto or carboxylic acid group (Lu & Giese, 2000).

Sigma-1 Receptor Modulator : The compound has been used in the synthesis of fluorinated derivatives of Sigma-1 receptor modulators, indicating its potential application in neuropharmacology and the development of therapeutic agents (Kuznecovs et al., 2020).

Herbicidal Activity : Derivatives of 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide have been synthesized and evaluated for their herbicidal activities. Some of these compounds showed promising herbicidal activities against various dicotyledonous weeds (Wu et al., 2011).

Synthesis of Biindolyls : This compound has been used in palladium-catalysed reactions to synthesize biindolyls, which are significant in medicinal chemistry due to their diverse biological activities (Abbiati et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide are currently unknown

Mode of Action

Pharmacokinetics

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide . These factors can include pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-12(2,19)8-7-9-3-5-10(6-4-9)17-11(18)13(14,15)16/h3-6,19H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKASUPJNANZGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)

![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)

![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)

![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)

![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)